Cercosporamide

Description

This compound has been reported in Clarohilum henningsii and Phoma with data available.

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

antineoplastic; RN refers to (S)-isome

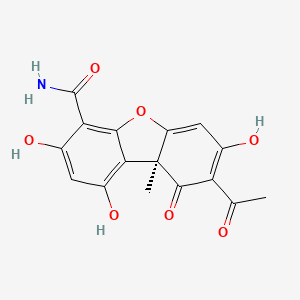

Structure

3D Structure

Properties

IUPAC Name |

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWLYFZWVLXQME-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927202 | |

| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131436-22-1 | |

| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cercosporamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131436-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cercosporamide: A Technical Guide to its Fungal Origins, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporamide, a polyketide natural product, has garnered significant attention within the scientific community for its potent and selective antifungal activity. Originally identified as a phytotoxin, its mechanism of action has been elucidated as a highly specific inhibitor of the fungal Pkc1 kinase, a critical component of the cell wall integrity pathway. This technical guide provides an in-depth overview of the natural origins of this compound, detailed protocols for its isolation and purification from fungal cultures, and a summary of its biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, antifungal drug development, and the study of fungal signaling pathways.

Natural Product Origin

This compound was first isolated from the plant pathogenic fungus Cercosporidium henningsii.[1] Since its initial discovery, this dibenzofuran derivative has been identified in a variety of other fungal species, indicating a broader distribution than initially understood. These fungi occupy diverse ecological niches, from plant pathogens to endophytes.

Table 1: Fungal Sources of this compound

| Fungal Species | Ecological Niche | Reference |

| Cercosporidium henningsii | Plant pathogen | [1] |

| Phoma sp. NG-25 | Endophytic fungus | [1] |

| Cadophora orchidicola | Endophytic fungus |

The production of this compound can be influenced by the culture conditions, including the composition of the growth medium. For instance, in Phoma sp. NG-25, this compound production was found to peak after 18 days of incubation in a beef peptone dextrose (BPD) broth, reaching an average titer of 77.5 µg/mL.[1]

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methodologies for the isolation of this compound.

Fermentation

A large-scale fermentation is the initial step to generate sufficient biomass and secondary metabolite production.

Experimental Protocol: Fungal Fermentation

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a pure culture of the this compound-producing fungus. Incubate at an appropriate temperature (e.g., 25-28 °C) with shaking for several days to generate a seed culture.

-

Production Culture: Aseptically transfer the seed culture to a larger volume of production medium. A commonly used medium for Phoma sp. is Beef Peptone Dextrose (BPD) broth.

-

Incubation: Incubate the production culture for an extended period (e.g., 18 days for Phoma sp. NG-25) under controlled conditions of temperature and aeration to maximize the yield of this compound.[1]

Extraction

Following fermentation, the fungal biomass and culture broth are separated, and the this compound is extracted using organic solvents.

Experimental Protocol: Solvent Extraction

-

Biomass Separation: Centrifuge the fermentation broth (e.g., 26 liters) to separate the mycelial mass from the culture supernatant.

-

Mycelial Extraction: Extract the cell mass twice with a polar organic solvent such as methanol (e.g., 2 x 9 liters).

-

Combine and Dilute: Combine the methanolic extracts and dilute with an equal volume of water. This preparation is now ready for the initial chromatographic step.

Chromatographic Purification

A sequential chromatographic approach is employed to purify this compound from the crude extract.

Experimental Protocol: Multi-Step Chromatography

-

Initial Column Chromatography:

-

Stationary Phase: Amberchrom CG-161 resin.

-

Procedure: Load the diluted methanolic extract onto the Amberchrom column.

-

Wash: Wash the column initially with 50% aqueous methanol (e.g., 4 liters).

-

Elution: Elute the this compound-containing fraction with 100% methanol (e.g., 4 liters).

-

Concentration: Concentrate the methanol eluate to yield a crude extract (e.g., 13.2 g).

-

-

Size-Exclusion Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Procedure: Further chromatograph the crude extract over a Sephadex LH-20 column to yield a semi-purified this compound fraction (e.g., 4.2 g).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Waters Symmetry Prep column (50 by 250 mm).

-

Mobile Phase: A gradient of 15% to 50% acetonitrile in water.

-

Procedure: Chromatograph a portion of the semi-purified material (e.g., 0.88 g) to obtain highly pure this compound (e.g., 660 mg, >95% purity).

-

-

Structure Verification: The structure of the purified this compound should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Quantitative Data from a Representative this compound Isolation

| Parameter | Value |

| Initial Fermentation Broth Volume | 26 liters |

| Methanol Concentrate Weight | 13.2 g |

| Crude this compound Yield (after Sephadex LH-20) | 4.2 g |

| Semi-purified Material for HPLC | 0.88 g |

| Final Yield of >95% Pure this compound | 660 mg |

Biological Activity and Mechanism of Action

This compound exhibits potent broad-spectrum antifungal activity.[2] Its primary molecular target is the Pkc1 protein kinase, a key regulator of the cell wall integrity (CWI) signaling pathway in fungi.[2][3] This pathway is essential for maintaining the structural integrity of the fungal cell wall, particularly during periods of growth and stress.

Table 3: Bioactivity of this compound

| Parameter | Value | Target Organism/Enzyme |

| Pkc1 Kinase IC50 | <50 nM | Candida albicans Pkc1 |

| Pkc1 Kinase Ki | <7 nM | Candida albicans Pkc1 |

| MIC against Candida albicans | 10 µg/ml | Candida albicans |

| MIC against Aspergillus fumigatus | 10 µg/ml | Aspergillus fumigatus |

By inhibiting Pkc1, this compound disrupts the CWI pathway, leading to a weakened cell wall and ultimately, cell lysis. This targeted mechanism of action makes this compound a promising candidate for the development of novel antifungal therapeutics.

Visualizing Key Pathways and Processes

The Pkc1-Mediated Cell Wall Integrity Pathway

The following diagram illustrates the central role of Pkc1 in the fungal cell wall integrity signaling cascade. Cell wall stress is detected by transmembrane sensors, which activate Rho1 GTPase. Rho1-GTP, in turn, activates Pkc1, initiating a downstream MAP kinase cascade that ultimately leads to the expression of genes involved in cell wall maintenance and repair. This compound acts as a direct inhibitor of Pkc1, thereby blocking this entire signaling pathway.

Caption: Pkc1-Mediated Cell Wall Integrity Signaling Pathway.

Experimental Workflow for this compound Isolation

The process of isolating this compound from fungal culture to a purified compound follows a logical and sequential workflow. This begins with the cultivation of the fungus, followed by extraction of the metabolites, and finally, a series of purification steps to isolate the target compound.

Caption: Experimental Workflow for this compound Isolation.

References

- 1. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Cercosporamide: A Potent Inhibitor of eIF4E Phosphorylation via the MNK Kinase Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in oncogenesis. The phosphorylation of eIF4E at Serine 209, catalyzed exclusively by the MAP kinase-interacting kinases (MNK1 and MNK2), is a key event that enhances its oncogenic activity. This document provides a comprehensive technical overview of cercosporamide, a natural fungal metabolite, and its role as a potent inhibitor of the MNK-eIF4E signaling axis. We will delve into the underlying signaling pathways, present quantitative data on this compound's inhibitory action, detail relevant experimental protocols, and visualize the molecular interactions and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting translational control.

The MNK-eIF4E Signaling Axis: A Key Regulator of Oncogenic Translation

The activity of eIF4E is a convergence point for two major signaling pathways in cancer: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway.[1] While the mTOR pathway primarily regulates the availability of eIF4E by phosphorylating its inhibitory binding proteins (4E-BPs), the MAPK pathway directly modulates eIF4E's function through phosphorylation.[1][2]

Extracellular stimuli, such as mitogens and stress signals, activate the MAPK cascade, leading to the activation of ERK and p38 MAP kinases.[2] These kinases, in turn, phosphorylate and activate MNK1 and MNK2.[1][2] The activated MNKs then bind to the scaffold protein eIF4G within the eIF4F translation initiation complex, bringing them in close proximity to eIF4E.[2][3] This interaction facilitates the specific phosphorylation of eIF4E at a single residue, Serine 209.[1][2]

Phosphorylation of eIF4E is critical for its oncogenic potential, promoting the translation of a specific subset of mRNAs that encode proteins involved in cell proliferation, survival, angiogenesis, and metastasis, such as Cyclin D1, c-Myc, VEGF, and Mcl-1.[2][4] Consequently, inhibiting this phosphorylation event presents an attractive therapeutic strategy for cancer treatment.

This compound: A Potent and Selective MNK Inhibitor

This compound is a natural antifungal agent that has been identified as a potent, selective, and orally bioavailable inhibitor of MNK1 and MNK2.[5][6] Its mechanism of action is distinct from other translation inhibitors; it specifically targets the kinase activity of MNKs, thereby preventing the phosphorylation of eIF4E.[4][5] This leads to a dose-dependent reduction in the levels of phosphorylated eIF4E (p-eIF4E) in various cancer cell lines.[5][6]

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of both MNK1 and MNK2 isoforms. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Target Kinase | IC50 (in vitro) | Reference |

| MNK1 | 116 nM | [2] |

| MNK2 | 11 nM | [2] |

| PKCα | 1.022 µM | [7] |

| CaPkc1 | 44 nM | [7] |

Table 1: In vitro inhibitory activity of this compound against various kinases.

Experimental Protocols for Studying this compound's Effects

The investigation of this compound's impact on eIF4E phosphorylation relies on a set of core biochemical and cell-based assays.

Western Blotting for Phospho-eIF4E (Ser209) and Total eIF4E

This is the most direct method to assess the in-cell activity of this compound.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, B16 melanoma, U937 AML) at an appropriate density.[5][6] Once adhered, treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5][6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eIF4E (Ser209).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed with a primary antibody for total eIF4E and a loading control like β-actin.[6]

In Vitro MNK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MNK1/2.

Protocol (based on ADP-Glo™ Kinase Assay format): [8]

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer with DTT.

-

Dilute recombinant active MNK1 or MNK2 enzyme to the desired concentration (e.g., 40 ng/µl) in 1x Kinase Assay Buffer.[8]

-

Prepare a substrate solution containing a generic substrate like Myelin Basic Protein (MBP) and ATP.[8]

-

Prepare serial dilutions of this compound in an appropriate buffer (e.g., 10% DMSO).

-

-

Assay Plate Setup:

-

Add the substrate/ATP master mix to all wells of a 96-well plate.

-

Add the diluted this compound to "Test Inhibitor" wells.

-

Add inhibitor buffer (vehicle) to "Positive Control" and "Blank" wells.

-

-

Reaction Initiation: Add the diluted MNK enzyme to the "Test Inhibitor" and "Positive Control" wells to start the reaction. Do not add enzyme to the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.[8]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for another 45 minutes.

-

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects kinase activity. Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.

Cellular and In Vivo Effects of this compound

By inhibiting MNK and subsequently reducing p-eIF4E levels, this compound elicits significant anti-cancer effects across various models.

Dose-Dependent Inhibition of eIF4E Phosphorylation in Cancer Cells

Studies have consistently shown that this compound treatment leads to a marked reduction in p-eIF4E levels in a dose-dependent manner. For instance, in acute myeloid leukemia (AML) cell lines like U937, MM6, and K562, partial suppression of phosphorylation was observed at 1 µM, with maximal inhibition at concentrations of 5 to 10 µM.[5] This inhibition of the target correlates with decreased cell viability and proliferation.[5]

| Cell Line | Cancer Type | This compound Effect on p-eIF4E | Downstream Consequence | Reference |

| U937, MM6, K562 | Acute Myeloid Leukemia | Dose-dependent suppression (1-10 µM) | Decreased cell viability/proliferation | [5] |

| HCT116 | Colorectal Carcinoma | Inhibition in xenograft tumors | Reduced tumor growth in vivo | [6] |

| B16 | Melanoma | Inhibition in cultured cells | Suppressed outgrowth of lung metastases | [6] |

| Various | Lymphoma, NSCLC | Blocked p-eIF4E Ser209 | Reduced Mcl-1 protein expression | [6] |

Table 2: Summary of this compound's effects in preclinical cancer models.

In Vivo Efficacy

The utility of this compound extends to in vivo models. Oral administration to mice bearing HCT116 colorectal tumor xenografts resulted in a rapid and sustained inhibition of eIF4E phosphorylation in both tumor and normal liver tissue within 30 minutes.[6] This on-target activity translated into a significant suppression of tumor growth and a reduction in the outgrowth of experimental B16 melanoma lung metastases.[6]

Synergistic Potential

The MNK-eIF4E axis represents a point of crosstalk with the PI3K/mTOR pathway. Inhibition of mTORC1 with drugs like rapamycin can sometimes lead to a feedback activation of the MAPK pathway, resulting in enhanced eIF4E phosphorylation.[5] this compound can effectively abrogate this feedback mechanism. Combining this compound with mTOR inhibitors or standard chemotherapeutic agents like cytarabine has been shown to result in enhanced anti-leukemic effects, suggesting a powerful synergistic potential for combination therapies.[5][9]

Conclusion

This compound is a well-characterized and potent inhibitor of the MNK1 and MNK2 kinases. Its targeted mechanism of action—the specific prevention of eIF4E phosphorylation at Serine 209—disrupts a key signaling node essential for the translation of oncogenic proteins. The extensive preclinical data, supported by robust in vitro and in vivo experimental evidence, establishes this compound as an invaluable research tool for dissecting the complexities of translational control in cancer. Furthermore, its oral bioavailability and demonstrated anti-tumor efficacy highlight the therapeutic potential of targeting the MNK-eIF4E axis in future drug development endeavors.

References

- 1. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Antifungal Action of Cercosporamide and Echinocandins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Combination therapy, which can lead to synergistic interactions and overcome resistance, is a promising approach. This technical guide explores the potent synergistic antifungal activity observed between cercosporamide, a selective inhibitor of Protein Kinase C 1 (Pkc1), and echinocandins, which inhibit β-1,3-glucan synthase. By targeting two distinct but essential components of the fungal cell wall integrity pathway, this combination offers a powerful strategy for treating fungal infections. This document provides a comprehensive overview of the available data, detailed experimental protocols for synergy testing, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Synergistic Interactions

While the primary literature describes the combination of this compound and echinocandins as "highly synergistic," specific quantitative Fractional Inhibitory Concentration (FIC) indices from checkerboard assays are not detailed in the key study by Sussman et al. (2004).[1][2] The synergy is inferred from the significant enhancement of antifungal activity when the two compounds are used in combination. The following table summarizes the qualitative and mechanistic data available.

| Compound A | Compound B | Target Organism(s) | Mechanism of Action (Compound A) | Mechanism of Action (Compound B) | Observed Synergy | Reference |

| This compound | Echinocandin Analog (β-1,3-glucan synthase inhibitor) | Candida albicans, Aspergillus fumigatus | Selective inhibitor of Pkc1 kinase in the cell wall integrity pathway.[1][2][3] | Inhibitor of β-1,3-glucan synthase, a key enzyme in cell wall biosynthesis.[1][2] | Highly Synergistic | [Sussman et al., 2004][1][2] |

Experimental Protocols

The following protocols are based on standard methodologies for antifungal susceptibility and synergy testing, supplemented with details from relevant literature.

In Vitro Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is the most common method for evaluating the in vitro interaction of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with an echinocandin against a target fungal species.

Materials:

-

This compound stock solution

-

Echinocandin (e.g., Caspofungin, Micafungin) stock solution

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Fungal inoculum, adjusted to a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL

-

Spectrophotometer or plate reader (optional, for objective endpoint determination)

Procedure:

-

Plate Preparation:

-

Dispense 50 µL of RPMI-1640 medium into all wells of a 96-well plate.

-

Create serial twofold dilutions of this compound along the x-axis of the plate.

-

Create serial twofold dilutions of the echinocandin along the y-axis of the plate.

-

This results in a matrix of wells containing various concentrations of both drugs.

-

Include control wells with each drug alone, as well as a drug-free growth control.

-

-

Inoculation:

-

Add 50 µL of the prepared fungal inoculum to each well.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeast) compared to the drug-free control.

-

The endpoint can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

-

-

FIC Index Calculation:

-

The FIC for each drug is calculated as follows:

-

FICA = MIC of drug A in combination / MIC of drug A alone

-

FICB = MIC of drug B in combination / MIC of drug B alone

-

-

The FIC Index (FICI) is the sum of the individual FICs:

-

FICI = FICA + FICB

-

-

-

Interpretation of Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Pkc1 Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against Pkc1 kinase.

Materials:

-

Recombinant Pkc1 kinase

-

Kinase substrate (e.g., myelin basic protein)

-

[γ-32P]ATP

-

This compound at various concentrations

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Pkc1 kinase, substrate, and kinase buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated 32P in the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition at each this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Pkc1 kinase activity.

-

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Fungal Cell Wall Integrity Pathway Inhibition.

Caption: Checkerboard Assay Experimental Workflow.

Conclusion

The synergistic interaction between this compound and echinocandins represents a compelling avenue for the development of new antifungal combination therapies. By targeting two critical and distinct points within the fungal cell wall integrity pathway, this combination has the potential to be highly effective, particularly against resistant strains. While quantitative in vitro synergy data is not yet fully detailed in the public domain, the strong qualitative evidence and clear mechanistic rationale provide a solid foundation for further research. The protocols and workflows outlined in this guide offer a starting point for researchers to quantitatively evaluate this and other promising antifungal combinations, ultimately contributing to the development of more effective treatments for invasive fungal infections.

References

Cercosporamide: A Technical Guide to Targeting the Fungal Cell Wall Integrity Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge to global public health. The fungal cell wall, a unique and essential structure absent in human cells, represents a prime target for the development of novel antifungal therapies. The Cell Wall Integrity (CWI) signaling pathway is a crucial cascade that governs the maintenance and remodeling of the fungal cell wall in response to stress. This technical guide provides an in-depth overview of cercosporamide, a natural product that selectively targets a key component of this pathway, Protein Kinase C 1 (Pkc1). We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the intricate signaling network it perturbs.

The Fungal Cell Wall Integrity (CWI) Pathway: A Vital Target

The CWI pathway is a highly conserved signaling cascade in fungi, essential for their survival and virulence. It is activated by various cell wall stressors, including antifungal drugs, osmotic changes, and temperature shifts. The central component of this pathway is the serine/threonine protein kinase, Pkc1. Activation of Pkc1 initiates a downstream mitogen-activated protein (MAP) kinase cascade, ultimately leading to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.

This compound: A Selective Inhibitor of Pkc1

This compound is a natural antifungal compound that has been identified as a potent and selective inhibitor of fungal Pkc1.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of Pkc1, thereby preventing the phosphorylation of its downstream targets and disrupting the CWI signaling cascade.[3] This selective inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis.[2][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its inhibitory activity against Pkc1 and its antifungal activity against a range of fungal pathogens.

Table 1: Inhibitory Activity of this compound against Fungal Pkc1

| Parameter | Value | Fungal Species | Reference |

| IC50 | <50 nM | Candida albicans | [3] |

| Ki | <7 nM | Candida albicans | [3] |

Table 2: Antifungal Activity of this compound (MIC/EC50)

| Fungal Species | MIC/EC50 (µg/mL) | Reference |

| Candida albicans | 10 | [3] |

| Aspergillus fumigatus | 10 | [3] |

| Colletotrichum gloeosporioides | 3.8 | [1] |

| Colletotrichum scovillei | 7.0 | [1] |

Synergistic Interactions with Echinocandins

A significant finding is the synergistic antifungal activity observed when this compound is combined with echinocandins, a class of antifungals that inhibit β-1,3-glucan synthase, another crucial enzyme in cell wall biosynthesis.[2] This synergy arises from the simultaneous targeting of two different key components of the cell wall biosynthesis pathway, leading to a more potent antifungal effect at lower drug concentrations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Fungal Pkc1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against fungal Pkc1.

Materials:

-

Purified recombinant fungal Pkc1 enzyme

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection via ADP-Glo™ assay)

-

Pkc1-specific substrate peptide (e.g., a synthetic peptide with a Pkc1 phosphorylation motif)

-

96-well microplates

-

Plate reader (scintillation counter for radiolabeled assay or luminometer for ADP-Glo™)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the Pkc1 enzyme, the substrate peptide, and the different concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

Detect the amount of phosphorylated substrate.

-

Radiolabeled method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated peptide using a scintillation counter.

-

ADP-Glo™ method: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.

-

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Materials:

-

Fungal isolates

-

This compound

-

Appropriate broth medium (e.g., RPMI-1640 with MOPS)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 103 cells/mL).

-

Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterile control.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the growth control).

Checkerboard Synergy Assay

Objective: To evaluate the in vitro interaction between this compound and an echinocandin.

Procedure:

-

In a 96-well plate, prepare a checkerboard of twofold serial dilutions of this compound along the x-axis and the echinocandin along the y-axis.

-

Inoculate the plate with a standardized fungal suspension.

-

Incubate the plate under the same conditions as the MIC assay.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FICA = MIC of drug A in combination / MIC of drug A alone

-

FICB = MIC of drug B in combination / MIC of drug B alone

-

-

Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FICA + FICB.

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antifungal agents that target the fungal CWI pathway. Its selective inhibition of Pkc1 and its synergistic interaction with existing antifungals like echinocandins highlight its potential to address the growing threat of fungal infections. Further research should focus on optimizing the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties, as well as on conducting in vivo efficacy studies in relevant animal models of fungal disease. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other inhibitors of the fungal cell wall integrity pathway.

References

- 1. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Target Validation of Cercosporamide in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporamide, a natural product originally isolated as a phytotoxin, has demonstrated broad-spectrum antifungal activity. For years, its precise mechanism of action remained elusive. This document provides a comprehensive technical overview of the experimental validation of Protein Kinase C 1 (Pkc1) as the primary molecular target of this compound in fungi. Through a combination of high-throughput screening, enzymatic assays, genetic studies, and phenotypic analyses, this compound has been identified as a potent and selective, ATP-competitive inhibitor of Pkc1. This inhibition disrupts the highly conserved Cell Wall Integrity (CWI) signaling pathway, which is essential for fungal viability, leading to cell lysis. This guide details the key findings, presents quantitative data in a structured format, outlines the experimental protocols employed for target validation, and visualizes the critical pathways and workflows.

The Molecular Target: Pkc1 Kinase and the Cell Wall Integrity Pathway

The primary molecular target of this compound in fungi is Pkc1, a serine/threonine protein kinase.[1][2][3][4][5][6] Pkc1 is a central and essential component of the Cell Wall Integrity (CWI) signaling pathway, a cascade that is highly conserved across fungal species.[1][2][3][7] This pathway is critical for regulating cell wall biosynthesis and remodeling in response to various cellular and environmental stresses, such as heat shock, osmotic changes, and cell cycle progression.[3][5] Loss of Pkc1 function is lethal to fungal cells, leading to rapid cell autolysis, which makes it an attractive target for the development of broad-spectrum antifungal agents.[3][7]

This compound functions as a highly potent, ATP-competitive inhibitor of Pkc1 kinase.[2][3][6] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, effectively shutting down the CWI pathway and compromising the structural integrity of the fungal cell wall.

Signaling Pathway Visualization

The following diagram illustrates the canonical Fungal Cell Wall Integrity (CWI) pathway and indicates the point of inhibition by this compound.

Caption: this compound inhibits Pkc1, a key kinase in the fungal CWI pathway.

Quantitative Data Summary

The validation of this compound's molecular target is supported by extensive quantitative data from enzymatic and cellular assays.

Table 1: Enzymatic Inhibition and Binding Affinity

This table summarizes the direct inhibitory activity of this compound against its target, Pkc1, from Candida albicans (CaPkc1).

| Parameter | Value | Target Enzyme | Method | Reference |

| IC50 | < 50 nM | CaPkc1 | In vitro Kinase Assay | [2][3][6] |

| Ki | 7 nM | CaPkc1 | In vitro Kinase Assay | [2][3][6] |

-

IC50 (Half maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the Pkc1 enzyme activity.

-

Ki (Inhibition constant): Indicates the binding affinity of this compound to Pkc1. A lower Ki value signifies a higher binding affinity.

Table 2: Antifungal Activity Spectrum

This table presents the in vitro antifungal efficacy of this compound against a range of fungal species, highlighting its broad-spectrum potential and species-specific variations.

| Fungal Species | Assay Type | Value (µg/mL) | Reference |

| Candida albicans | MIC | 10 | [3] |

| Candida tropicalis | MIC | 15.6 | [7] |

| Candida tropicalis | MFC | 15.6 | [7] |

| Candida parapsilosis | MIC | 250 | [7] |

| Candida auris | MFC | 1000 | [7] |

| Aspergillus fumigatus | MIC | 10 | [3] |

| Colletotrichum gloeosporioides | EC50 | 3.8 | [2][4] |

| Colletotrichum scovillei | EC50 | 7.0 | [2][4] |

| Cunninghamella sp. | MIC | 62.5 | [7] |

-

MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits visible fungal growth.

-

MFC (Minimum Fungicidal Concentration): The lowest concentration that kills ≥99.9% of the initial fungal inoculum.

-

EC50 (Half maximal effective concentration): The concentration required to inhibit 50% of fungal growth. Note: Discrepancies exist in the literature for MIC values against certain species like C. albicans and A. fumigatus, which may be attributable to differences in strains or assay conditions.[3][7]

Experimental Protocols for Target Validation

The confirmation of Pkc1 as the molecular target of this compound was achieved through a multi-faceted approach.

High-Throughput Screening (HTS) for Pkc1 Inhibitors

The initial discovery of this compound as a Pkc1 inhibitor was the result of a target-based HTS campaign.[1][3]

-

Objective: To identify inhibitors of Candida albicans Pkc1 kinase from a library of natural product extracts.

-

Assay Principle: A scintillation proximity-based assay (SPA) was used to measure kinase activity.[6] A biotinylated peptide substrate is bound to streptavidin-coated SPA beads. In the presence of radiolabeled [γ-³³P]ATP, active Pkc1 phosphorylates the peptide. The proximity of the incorporated ³³P to the scintillant in the bead generates a light signal that is proportional to kinase activity.

-

Protocol Outline:

-

Assay Setup: The reaction is performed in 384-well plates. Each well contains CaPkc1 enzyme, the biotinylated peptide substrate, [γ-³³P]ATP, and the test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow for the phosphorylation reaction to proceed.

-

Termination & Detection: The reaction is stopped, and streptavidin-coated SPA beads are added to capture the biotinylated substrate.

-

Signal Measurement: The plates are read on a microplate scintillation counter. A decrease in signal relative to a DMSO control indicates inhibition of Pkc1.

-

-

Outcome: this compound was identified as a highly potent inhibitor from the natural product library.[3]

Genetic Validation in Saccharomyces cerevisiae

Genetic studies using a model organism provided crucial in-cell evidence linking this compound's antifungal activity directly to Pkc1.[1][3][6]

-

Objective: To demonstrate that cells with reduced Pkc1 activity are hypersensitive to this compound.

-

Experimental Strain: A strain of S. cerevisiae was engineered where the endogenous PKC1 promoter was replaced with a tetracycline-repressible promoter (tetO). In the presence of doxycycline (a tetracycline analog), PKC1 expression is reduced, lowering the cellular level of the Pkc1 enzyme.

-

Protocol Outline:

-

Culturing: The engineered yeast strain is grown in standard media with and without doxycycline.

-

Susceptibility Testing: A disk diffusion or broth microdilution assay is performed to assess the sensitivity of the yeast to this compound under both Pkc1-repressed (with doxycycline) and Pkc1-expressed (without doxycycline) conditions.

-

Osmotic Stabilization: To confirm the phenotype is due to cell wall defects, the experiment is repeated on media containing an osmotic stabilizer like 1M sorbitol. Cell wall defects can be suppressed under high-osmotic conditions.[1][3][6]

-

-

Results:

Synergy Studies with Cell Wall Synthesis Inhibitors

To further confirm its mode of action on the cell wall, this compound was tested in combination with another class of antifungal agents that target a different component of the same pathway.

-

Objective: To test for synergistic antifungal activity between this compound (a Pkc1 inhibitor) and an echinocandin analog (a β-1,3-glucan synthase inhibitor).

-

Rationale: Since both Pkc1 and β-1,3-glucan synthase are critical for cell wall biosynthesis, inhibiting both targets simultaneously is expected to produce a synergistic effect.[1][3][4][6]

-

Protocol Outline (Checkerboard Assay):

-

A two-dimensional matrix of drug concentrations is prepared in a microtiter plate, with this compound concentrations varying along the rows and echinocandin concentrations varying along the columns.

-

Each well is inoculated with a standardized suspension of C. albicans.

-

The plate is incubated, and fungal growth is assessed.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4.0), or antagonism (FIC > 4.0).

-

-

Outcome: A potent synergistic interaction was observed. The MIC of this compound against C. albicans was reduced by over 270-fold in the presence of a sub-inhibitory concentration of an echinocandin analog, providing strong evidence that this compound's activity is linked to the cell wall.[3]

Visualized Workflows and Relationships

Experimental Workflow for Target Validation

Caption: A multi-step workflow was used to validate Pkc1 as the target.

Logical Relationship Diagram

References

- 1. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

Cercosporamide: A Technical Guide on Preclinical Efficacy and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on the natural product Cercosporamide. It is intended for informational purposes for a scientific audience and does not constitute medical advice. A significant portion of the research on this compound has focused on its in vitro antifungal and in vivo anticancer activities. As of this review, comprehensive data on the oral bioavailability and in vivo efficacy of this compound for treating fungal infections in animal models is not publicly available in the cited literature.

Executive Summary

This compound is a natural product that has garnered scientific interest primarily for its potent antifungal and emerging anticancer properties. Its primary mechanism of action as an antifungal agent is the selective inhibition of Protein Kinase C1 (Pkc1), a crucial enzyme in the fungal cell wall integrity pathway.[1][2] This mode of action makes it a promising candidate for further investigation, particularly in an era of increasing antifungal resistance.

While extensive in vitro studies have established its efficacy against a broad spectrum of fungal pathogens, its development as a therapeutic agent is hampered by the lack of public data on its oral bioavailability and performance in animal models of fungal disease.[3] In contrast, some preclinical studies have demonstrated its potential in cancer treatment, showing efficacy in xenograft mouse models of acute myeloid leukemia (AML) and renal cell carcinoma (RCC) when administered systemically.[4][5]

This guide provides a comprehensive overview of the existing quantitative data on this compound's efficacy, details the experimental protocols used in key studies, and visualizes its known signaling pathway and experimental workflows.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the in vitro antifungal and in vivo anticancer efficacy of this compound.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Assay Type | Endpoint | Result | Reference |

| Candida albicans | Broth Microdilution | MIC | 10 µg/mL | [1] |

| Aspergillus fumigatus | Broth Microdilution | MIC | 10 µg/mL | [1] |

| Candida tropicalis | Broth Microdilution | MIC & MFC | 15.6 µg/mL | [6] |

| Colletotrichum gloeosporioides | Dose-Response Curve | EC50 | 3.8 µg/mL | [3] |

| Colletotrichum scovillei | Dose-Response Curve | EC50 | 7.0 µg/mL | [3] |

| Candida auris (CBS 10913) | Broth Microdilution | MIC | 125 µg/mL | [6] |

| Candida auris (CBS 12766) | Broth Microdilution | MIC | 500 µg/mL | [6] |

Table 2: In Vivo Anticancer Efficacy of this compound

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Acute Myeloid Leukemia (AML) | Xenograft Mouse Model | Combination with cytarabine | Enhanced antileukemic responses | [4] |

| Renal Cell Carcinoma (RCC) | Xenograft Mouse Model | Combination with sunitinib or temsirolimus | Complete tumor growth arrest or reversal | [5] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

-

Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of test concentrations.

-

Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plates are then incubated at a controlled temperature (typically 35-37°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For some fungi, this is defined as a 50% or 90% reduction in growth.[6]

In Vivo Anticancer Efficacy in Xenograft Mouse Models

This protocol outlines a general procedure for assessing the anticancer efficacy of this compound in vivo.

-

Cell Line Culture and Implantation: Human cancer cell lines (e.g., AML or RCC cell lines) are cultured in vitro. A specific number of cells are then harvested and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Drug Administration: this compound, often in combination with other chemotherapeutic agents, is administered to the mice. The route of administration (e.g., intraperitoneal injection), dosage, and treatment schedule are key parameters of the study design.[4][5]

-

Tumor Measurement and Monitoring: Tumor volume is measured at regular intervals using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.[5]

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Action: Pkc1 Signaling Pathway

This compound exerts its antifungal effect by inhibiting Pkc1, a key component of the cell wall integrity pathway in fungi. The following diagram illustrates this signaling cascade.

Caption: this compound inhibits the Pkc1 signaling pathway.

Experimental Workflow for In Vitro Antifungal MIC Assay

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process in microbiology.

Caption: Workflow for MIC determination of this compound.

Experimental Workflow for In Vivo Anticancer Xenograft Study

The following diagram outlines the key steps in an animal study to assess the anticancer efficacy of this compound.

Caption: Workflow for a xenograft mouse model study.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potent and selective inhibition of the fungal Pkc1 kinase, a pathway distinct from many currently used antifungals. The synergistic effects observed with other antifungal agents further highlight its potential.[1] However, the critical gap in our understanding of its pharmacokinetic profile, particularly its oral bioavailability, and its efficacy in relevant animal models of fungal infections, presents a major hurdle to its clinical development as an antifungal agent.

The available data on its in vivo anticancer activity suggests that the molecule can be systemically active, though the formulations and routes of administration in these studies may not be suitable for treating systemic fungal infections.

Future research should prioritize:

-

Pharmacokinetic studies: Comprehensive pharmacokinetic profiling of this compound following oral and intravenous administration in animal models to determine its bioavailability, distribution, metabolism, and excretion.

-

In vivo antifungal efficacy studies: Evaluation of this compound in established animal models of systemic and localized fungal infections (e.g., candidiasis, aspergillosis) to determine its therapeutic potential.

-

Formulation development: Investigation of different formulations to enhance the solubility and potentially the oral absorption of this compound.

Addressing these research gaps will be essential to determine if the promising in vitro antifungal activity of this compound can be translated into a viable therapeutic option for human fungal diseases.

References

- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evidence that MNK/eIF4E inhibition by this compound enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

Cercosporamide: A Technical Guide to its Structural Elucidation, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporamide, a natural product of fungal origin, has garnered significant scientific interest due to its potent and diverse biological activities. Initially identified as a phytotoxin, it has since been characterized as a broad-spectrum antifungal agent and has shown promise in anticancer research. This technical guide provides an in-depth overview of the structural elucidation, chemical properties, and mechanism of action of this compound. Detailed methodologies for key experiments are provided, and quantitative data are summarized for clarity. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a polyketide metabolite produced by various fungal species, including Cercosporidium henningsii and endophytic fungi such as Phoma sp..[1][2] It exhibits significant biological activities, most notably its antifungal and anticancer properties.[1][3] The primary mechanism of its antifungal action is the selective and potent inhibition of the fungal Pkc1 kinase, a crucial component of the cell wall integrity signaling pathway.[4][5] This specific mode of action makes this compound a compelling candidate for the development of novel antifungal therapeutics.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][6]

Isolation and Purification

A general workflow for the isolation and purification of this compound from fungal cultures is outlined below.

References

- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: High-Throughput Screening for Pkc1 Kinase Inhibitors Using Cercosporamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify and characterize inhibitors of Pkc1 kinase, using the natural product Cercosporamide as a reference compound. Pkc1 is a crucial enzyme in the fungal cell wall integrity pathway, making it an attractive target for the development of novel antifungal agents.

Introduction

The Pkc1-mediated cell wall integrity signaling pathway is highly conserved among fungal species and is essential for their growth and survival.[1][2][3] This pathway responds to cell wall stress and regulates the synthesis and remodeling of the fungal cell wall.[4] The central role of Pkc1 in this vital pathway makes it a promising target for broad-spectrum antifungal drugs.[1][5] High-throughput screening has been instrumental in identifying potent and selective inhibitors of Pkc1.[3]

This compound, a natural antifungal product, was discovered to be a highly potent and selective inhibitor of fungal Pkc1 through a Candida albicans Pkc1-based high-throughput screening campaign.[1][2] Its mode of action is ATP-competitive, and it demonstrates significant synergistic antifungal activity when combined with β-1,3-glucan synthase inhibitors like echinocandins.[1][6][7] These notes will detail the methodologies for such screening assays, present key data for this compound, and illustrate the relevant biological pathways and experimental workflows.

Pkc1 Signaling Pathway

The Pkc1 signaling cascade is a key regulator of cell wall integrity in fungi. The pathway is initiated by the small GTPase Rho1, which activates Pkc1. Pkc1, in turn, activates a downstream mitogen-activated protein (MAP) kinase cascade, which includes Bck1, Mkk1/2, and finally Slt2 (also known as Mpk1).[4][8][9] This signaling cascade ultimately leads to the regulation of genes involved in cell wall biosynthesis.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against Pkc1 kinase and its antifungal efficacy.

Table 1: In Vitro Pkc1 Kinase Inhibition by this compound

| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mechanism |

| This compound | Candida albicans Pkc1 | <50 | <7 | ATP-competitive |

Data sourced from studies on this compound's interaction with Pkc1.[1][7]

Table 2: Antifungal Activity of this compound

| Organism | Assay | Endpoint | Value (µg/mL) |

| Candida albicans | Broth Microdilution | MIC | 10 |

| Aspergillus fumigatus | Broth Microdilution | MIC | 10 |

| Colletotrichum gloeosporioides | - | EC₅₀ | 3.8 |

| Colletotrichum scovillei | - | EC₅₀ | 7.0 |

MIC (Minimum Inhibitory Concentration) and EC₅₀ (Half maximal effective concentration) values from various studies.[1][7]

Table 3: Synergistic Antifungal Activity with Echinocandin Analog

| Compound | Organism | MIC (µg/mL) | MIC in presence of Echinocandin analog (0.16 µg/mL) | Fold Reduction in MIC |

| This compound | Candida albicans | 10 | <0.037 | >270 |

This table highlights the potent synergistic effect of inhibiting two different components of the cell wall biosynthesis pathway.[1]

Experimental Protocols

High-Throughput Screening (HTS) for Pkc1 Inhibitors

This protocol outlines a typical HTS workflow for identifying Pkc1 inhibitors. The assay is based on measuring the phosphorylation of a substrate peptide by Pkc1 kinase.

Materials:

-

Recombinant Pkc1 kinase (e.g., from Candida albicans)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][11]

-

Substrate peptide (e.g., QKRPSQRSKYL)[12]

-

ATP

-

Compound library

-

This compound (as a positive control)

-

DMSO (for compound dilution)

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Dispense test compounds and controls (this compound for inhibition, DMSO for no inhibition) into 384-well plates.

-

Enzyme Addition: Add diluted Pkc1 kinase in kinase buffer to each well.

-

Pre-incubation: Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow compounds to interact with the enzyme.

-

Reaction Initiation: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plates at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.[10]

-

Signal Measurement: Read the luminescence signal on a plate reader. A lower signal indicates less ADP produced and therefore inhibition of Pkc1.

-

Data Analysis: Normalize the data to controls and identify "hits" that show significant inhibition of Pkc1 activity.

IC₅₀ Determination Protocol

For "hit" compounds, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Procedure:

-

Prepare serial dilutions of the hit compound (and this compound as a reference).

-

Follow the HTS protocol (steps 1-7) using the serially diluted compounds.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Growth medium (e.g., RPMI-1640)

-

Test compound (e.g., this compound)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).

-

Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

The methodologies and data presented provide a framework for the discovery and characterization of Pkc1 kinase inhibitors. This compound serves as an excellent reference compound, demonstrating high potency, selectivity, and a clear mechanism of action.[1][6] The Pkc1 pathway remains a validated and promising target for the development of new antifungal therapies, and the protocols described herein can be adapted for screening large compound libraries to identify novel chemical scaffolds for further drug development.

References

- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WikiGenes - PKC1 - protein kinase C [wikigenes.org]

- 9. PKC1 | SGD [yeastgenome.org]

- 10. promega.com [promega.com]

- 11. worldwide.promega.com [worldwide.promega.com]

- 12. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: In Vitro Kinase Assay for Cercosporamide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporamide is a natural product originally isolated from the fungus Cercosporidium henningsii. It was initially identified as an antifungal agent and has since been characterized as a potent, ATP-competitive inhibitor of a variety of protein kinases. Notably, it demonstrates high selectivity for the fungal protein kinase C homolog, Pkc1, which is essential for fungal cell wall integrity.[1][2][3][4] More recently, this compound has been identified as a potent inhibitor of mammalian MAP kinase-interacting kinases (Mnk1 and Mnk2), which play a crucial role in cancer cell proliferation and survival.[5] This document provides detailed protocols for in vitro kinase assays to assess the inhibitory activity of this compound against its known kinase targets.

Data Presentation

The inhibitory activity of this compound has been quantified against a range of kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Kinase Target | IC50 (nM) | Comments |

| Candida albicans Pkc1 | <50 | Potent and selective inhibitor of the fungal Pkc1.[1][3][4] |

| Mnk1 (human) | 116 | Potent inhibitor of human Mnk1. |

| Mnk2 (human) | 11 | Highly potent inhibitor of human Mnk2. |

| Jak3 (human) | 31 | Active against human Jak3.[5] |

| PKCα, β, γ, ε (human) | >10,000 | No significant activity observed against these human PKC isoforms. |

| Akt/PKB (human) | Data not available | Extensive searches of published literature did not yield specific IC50 values. |

| PKA (human) | Data not available | Extensive searches of published literature did not yield specific IC50 values. |

Signaling Pathways

This compound's inhibitory action on specific kinases can disrupt key cellular signaling pathways. Understanding these pathways is crucial for interpreting the biological effects of the compound.

Caption: Signaling pathways targeted by this compound.

Experimental Protocols

Two detailed protocols are provided below: a radioactive assay for fungal Pkc1 and a non-radioactive assay adaptable for mammalian kinases such as Mnk1 and Mnk2.

Protocol 1: In Vitro Radioactive Kinase Assay for Fungal Pkc1

This protocol is adapted from a high-throughput screening assay for Candida albicans Pkc1 (CaPkc1).[1]

Materials:

-

Recombinant CaPkc1 enzyme

-

Biotinylated peptide substrate

-

This compound (or other test inhibitor)

-

Kinase Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT

-

ATP (cold)

-

[γ-³³P]ATP

-

Termination Solution: 40 mM EDTA, 0.2 mg/mL streptavidin-coated scintillation proximity assay (SPA) beads in 73.4% Cesium Chloride

-

384-well plates

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a 384-well plate. For a 40 µL reaction, combine:

-

Kinase Reaction Buffer

-

160 ng of CaPkc1 enzyme

-

0.375 µM biotinylated peptide substrate

-

Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP to a final concentration of 1 µM ATP (with 0.125 µCi of [γ-³³P]ATP per reaction).

-

Incubate the plate at room temperature for 4 hours.

-

Terminate the reaction by adding 40 µL of Termination Solution to each well.

-

Seal the plate and allow the beads to settle for at least 30 minutes.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Non-Radioactive Kinase Assay for Mnk1/Mnk2

This protocol is a general template for a non-radioactive kinase assay using a luminescence-based ATP detection method, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human Mnk1 or Mnk2 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate for Mnk kinases

-

This compound (or other test inhibitor)

-

Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare the kinase reaction mixture in a white, opaque plate. For each reaction, combine:

-

Kinase Reaction Buffer

-

Recombinant Mnk1 or Mnk2 enzyme (concentration to be optimized, e.g., 10-50 ng per reaction)

-

Substrate (e.g., 10 µg MBP per reaction)

-

Varying concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO as a vehicle control.

-

-

Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (e.g., 10-100 µM).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence in each well using a luminometer. The light output is proportional to the ADP generated and reflects the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor against a target kinase.

Caption: General workflow for in vitro kinase inhibitor assay.

References

- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assay for Measuring Cercosporamide's Effect on eIF4E Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, and its activity is rate-limiting for the initiation of cap-dependent translation.[1][2] The phosphorylation of eIF4E on Serine 209 (Ser209) by MAP kinase-interacting kinases (MNK1 and MNK2) is crucial for its oncogenic activity, promoting the translation of key proteins involved in cell proliferation, survival, and metastasis.[3][4][5] Dysregulation of the MNK/eIF4E signaling axis is a common feature in various cancers, making it an attractive target for therapeutic intervention.[6][7]